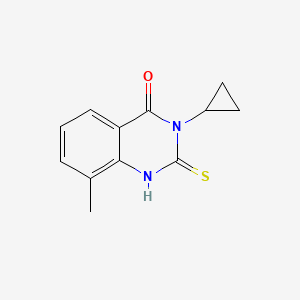

![molecular formula C13H6Cl2O5S2 B11708872 4,6-Dichloro-5-[(phenylsulfonyl)oxy]-1,3-benzoxathiol-2-one CAS No. 313535-90-9](/img/structure/B11708872.png)

4,6-Dichloro-5-[(phenylsulfonyl)oxy]-1,3-benzoxathiol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,6-Dichloro-5-[(phénylsulfonyl)oxy]-1,3-benzoxathiol-2-one est un composé organique complexe connu pour sa structure chimique et ses propriétés uniques. Ce composé se caractérise par la présence d'atomes de chlore, d'un groupe phénylsulfonyle et d'un cycle benzoxathiole, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 4,6-Dichloro-5-[(phénylsulfonyl)oxy]-1,3-benzoxathiol-2-one implique généralement la réaction du chlorure de 4,5-dichloro-1,2,3-dithiazolium avec du 2-(phénylsulfonyl)acétonitrile en présence de pyridine . Cette réaction donne le S-(3-chloro-5-cyanoisothiazol-4-yl)benzènesulfonothioate et le (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidène)-2-(phénylsulfonyl)acétonitrile .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. Le processus de synthèse peut être mis à l'échelle en optimisant les conditions de réaction telles que la température, le solvant et la concentration du catalyseur afin d'obtenir des rendements et une pureté plus élevés.

Analyse Des Réactions Chimiques

Types de réactions

4,6-Dichloro-5-[(phénylsulfonyl)oxy]-1,3-benzoxathiol-2-one subit diverses réactions chimiques, notamment :

Réactions de substitution : Les atomes de chlore peuvent être substitués par d'autres nucléophiles.

Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactifs et conditions courantes

Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines et les thiols.

Oxydation : Les agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec des amines peuvent donner des dérivés aminés du composé.

4. Applications de la recherche scientifique

4,6-Dichloro-5-[(phénylsulfonyl)oxy]-1,3-benzoxathiol-2-one a plusieurs applications de recherche scientifique :

Médecine : Exploré pour ses applications thérapeutiques potentielles, bien que les utilisations médicales spécifiques soient encore en cours de recherche.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.

5. Mécanisme d'action

Le mécanisme d'action du 4,6-Dichloro-5-[(phénylsulfonyl)oxy]-1,3-benzoxathiol-2-one implique son interaction avec des cibles moléculaires et des voies spécifiques. La structure unique du composé lui permet d'interagir avec des enzymes et des protéines, inhibant potentiellement leur activité. Les cibles moléculaires et les voies exactes sont encore en cours d'investigation, mais on pense qu'il affecte les processus cellulaires tels que la transduction du signal et les voies métaboliques .

Applications De Recherche Scientifique

4,6-Dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl benzenesulfonate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and design.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 4,6-dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Composés similaires

- 4,6-Dichloro-7-(phénylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

- 4,6-Dichloro-5-(2-méthoxyphénoxy)-2,2’-bipyrimidine

Unicité

4,6-Dichloro-5-[(phénylsulfonyl)oxy]-1,3-benzoxathiol-2-one se distingue par sa structure cyclique benzoxathiole, qui n'est pas souvent trouvée dans des composés similaires

Propriétés

Numéro CAS |

313535-90-9 |

|---|---|

Formule moléculaire |

C13H6Cl2O5S2 |

Poids moléculaire |

377.2 g/mol |

Nom IUPAC |

(4,6-dichloro-2-oxo-1,3-benzoxathiol-5-yl) benzenesulfonate |

InChI |

InChI=1S/C13H6Cl2O5S2/c14-8-6-9-12(21-13(16)19-9)10(15)11(8)20-22(17,18)7-4-2-1-3-5-7/h1-6H |

Clé InChI |

WKSMVQHNHOOEGH-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C3C(=C2Cl)SC(=O)O3)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-7-({(2Z)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl}oxy)-4-methyl-2H-chromen-2-one](/img/structure/B11708789.png)

![(5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708802.png)

![ethyl 4-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoate](/img/structure/B11708805.png)

![3-hydroxy-N'-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide](/img/structure/B11708831.png)

![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B11708837.png)

![N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11708844.png)

![N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11708851.png)

![3-Carbamoyl-1-[2-(carbamoylamino)-2-oxoethyl]pyridinium](/img/structure/B11708852.png)

![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708858.png)

![6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11708864.png)